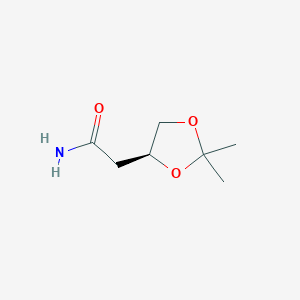

(S)-2,2-dimethyl-1,3-dioxolane-4-acetamide

Description

Properties

IUPAC Name |

2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-7(2)10-4-5(11-7)3-6(8)9/h5H,3-4H2,1-2H3,(H2,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKGYPMMTGPUCJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)CC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370025 | |

| Record name | ST50824729 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185996-33-2 | |

| Record name | ST50824729 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amide Formation

(S)-3-Hydroxy-γ-butyrolactone (51 g, 0.5 mol) is treated with 30% ammonium hydroxide (110 mL, 0.85 mol) at room temperature for 14 hours. This ring-opening reaction generates (S)-3,4-dihydroxybutyramide as a syrup after concentration under reduced pressure. The use of excess ammonium hydroxide ensures complete conversion, while mild conditions preserve stereochemical integrity.

Diol Protection via Acetal Formation

The crude (S)-3,4-dihydroxybutyramide is dissolved in acetone (500 mL), followed by the addition of 2,2-dimethoxypropane (104 g, 1 mol) and catalytic sulfuric acid (2 mL). The mixture is heated at 60°C for 30 minutes and stirred at room temperature for 12 hours. This step facilitates acetal formation, protecting the vicinal diol as a 1,3-dioxolane ring. Neutralization with silver oxide (20 g) removes residual acid, and subsequent filtration and crystallization yield this compound in quantitative yield.

Key Reaction Conditions and Outcomes

| Parameter | Value/Description |

|---|---|

| Starting Material | (S)-3-Hydroxy-γ-butyrolactone |

| Ammonium Hydroxide | 30% w/v, 0.85 mol |

| Solvent | Acetone |

| Protecting Agent | 2,2-Dimethoxypropane (1 mol) |

| Catalyst | H₂SO₄ (2 mL) |

| Reaction Temperature | 60°C (30 min) → Room Temperature (12 h) |

| Neutralization Agent | Ag₂O (20 g) |

| Yield | 100% |

| Stereochemical Purity | Retained via chiral starting material |

-

Melting Point : 98–100°C (after recrystallization from acetone).

-

Optical Rotation : [α]₅₈₉ = -15.4° (CHCl₃, c = 1).

-

¹H NMR (CDCl₃) : δ 6.10 (s, 1H, NH), 4.43 (m, 1H), 4.14 (dd, J = 8.1, 6.3 Hz, 1H), 2.55 (dd, J = 15.3, 7.5 Hz, 1H).

-

¹³C NMR (CDCl₃) : δ 172.86 (C=O), 109.50 (dioxolane quaternary carbon).

Critical Analysis of Methodologies

Efficiency and Scalability

The primary method () offers exceptional yield (100%) and avoids chromatographic purification, making it industrially viable. In contrast, the hypothetical acid chloride route introduces additional steps (saponification, activation, amidation), which may reduce overall yield and complicate stereochemical control.

Industrial and Research Implications

The documented method ( ) is preferred for large-scale production due to its simplicity and high yield. Recent advances in continuous-flow chemistry could further optimize reaction times and catalyst loading. For laboratory-scale applications, the one-pot amidation-protection sequence reduces purification demands.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-dimethyl-1,3-dioxolane-4-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block

(S)-2,2-Dimethyl-1,3-dioxolane-4-acetamide is utilized as a chiral building block in the synthesis of complex organic molecules. It plays a crucial role in the preparation of tetrahydrofuran derivatives, which are important in the synthesis of various natural products and pharmaceuticals. For instance, it has been used to synthesize components of marine algal toxins such as gymnodimine .

Precursor for Bioactive Compounds

This compound is also a precursor for synthesizing biologically active compounds. A notable example includes its use in the synthesis of (S)-4,5-dihydroxy-2,3-pentanedione (DPD), which is involved in bacterial signaling mechanisms related to quorum sensing. DPD is synthesized from (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate derived from this compound .

Pharmaceutical Applications

Antibacterial Activity

Research has indicated that derivatives of this compound exhibit antibacterial properties. The synthesis of DPD from this compound has been linked to its role as an autoinducer in bacterial communication systems. This property can be leveraged for developing new antibacterial agents targeting quorum sensing pathways in bacteria like Salmonella typhimurium .

Drug Development

The compound's structural features make it suitable for modifications aimed at enhancing pharmacological properties. Its application in drug development is underpinned by its ability to serve as a scaffold for creating more complex molecules with potential therapeutic effects.

Solvent Applications

Bio-based Solvent Development

this compound derivatives have been explored as potential bio-based solvents. A case study highlighted the development of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an alternative aprotic solvent. This study emphasized the importance of sustainability and reduced toxicity in solvent selection processes within the chemical industry .

Data Tables

The following table summarizes key applications and associated compounds derived from this compound:

| Application Area | Derived Compound | Functionality/Notes |

|---|---|---|

| Organic Synthesis | Tetrahydrofuran derivatives | Key subunit in natural products and pharmaceuticals |

| Antibacterial Research | (S)-4,5-Dihydroxy-2,3-pentanedione | Involved in bacterial signaling; potential drug target |

| Solvent Development | Methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate | Sustainable solvent alternative |

Case Study 1: Synthesis of Gymnodimine

In a study published in The Journal of Organic Chemistry, researchers synthesized key subunits of gymnodimine using (S)-2,2-dimethyl-1,3-dioxolane derivatives. The process highlighted the compound's utility in constructing complex molecular architectures necessary for bioactive compounds found in marine organisms .

Case Study 2: DPD Synthesis

The synthesis of DPD from (S)-2,2-dimethyl-1,3-dioxolane derivatives was documented in The Journal of Biological Chemistry. This research demonstrated the compound's role as a precursor for signaling molecules that regulate bacterial communication and behavior .

Mechanism of Action

The mechanism of action of (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Overview of Dioxolane Derivatives

Concluding Remarks

The structural and functional diversity among dioxolane derivatives dictates their distinct applications. The acetamide variant excels in biosynthetic contexts due to its hydrogen-bonding capacity, while chloromethyl and cyano analogues enable further functionalization. Crystallographic and pharmacological studies benefit from the unique properties of these compounds, underscoring their versatility in organic and medicinal chemistry.

Notes:

- This analysis synthesizes data from peer-reviewed journals, crystallographic reports, and chemical databases.

- Missing data (e.g., yields for some compounds) reflect gaps in publicly available literature.

- All structural inferences align with established organic chemistry principles.

Biological Activity

(S)-2,2-Dimethyl-1,3-dioxolane-4-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a dioxolane ring structure with an acetamide functional group. This unique configuration contributes to its chemical reactivity and potential biological interactions. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, which can significantly influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules such as enzymes and receptors. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, resulting in various biological effects. The precise mechanisms are still under investigation, but preliminary studies suggest potential applications in antimicrobial and antifungal therapies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and related compounds. A comparative analysis was conducted on several 1,3-dioxolane derivatives, revealing significant antibacterial and antifungal activities.

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 625–1250 µg/mL |

| Candida albicans | Significant antifungal activity | |

| Pseudomonas aeruginosa | MIC values indicating strong antibacterial effects |

The study indicated that most derivatives exhibited excellent antifungal activity against Candida albicans and significant antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis .

Case Studies

In a specific case study involving the synthesis of new 1,3-dioxolanes including this compound, researchers found that these compounds demonstrated potent antimicrobial effects. For instance:

- Study Reference : A series of 1,3-dioxolanes were synthesized and tested for antimicrobial efficacy.

- Findings : Compounds showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. Notably, the compound exhibited high potency against S. aureus with MIC values ranging from 625 to 1250 µg/mL .

Applications in Medicine

Given its promising biological activities, this compound is being explored as a potential pharmaceutical intermediate. Its unique structure may allow it to serve as a scaffold for developing new drugs targeting infections caused by resistant strains of bacteria and fungi.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| 2,2-Dimethyl-1,3-dioxolane-4-carboxamide | Dioxolane derivative | Moderate antibacterial activity |

| 2,2-Dimethyl-1,3-dioxolane-4-methanamine | Dioxolane derivative | Limited antifungal activity |

The distinct combination of the dioxolane ring with an acetamide group in this compound enhances its biological profile compared to these other derivatives .

Q & A

Q. What synthetic strategies are commonly employed to prepare (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, propargyl amine reacts with methyl (4S)-(+)-2,2-dimethyl-1,3-dioxolane-4-acetate in the presence of 1,2,4-triazole and DBU as catalysts, yielding the acetamide derivative after 48 hours at room temperature. Purification via silica gel chromatography (diethyl ether-TEA 98:2) provides the product in 45% yield . Key steps include stereochemical retention of the dioxolane ring and characterization by H-/C-NMR and high-resolution MS.

Q. How is NMR spectroscopy applied to confirm the stereochemistry and purity of this compound?

H-NMR signals at δ 1.35 and 1.43 ppm (two singlet peaks for methyl groups) and δ 4.36–4.45 ppm (multiplet for the chiral center) confirm the stereochemistry. Coupling constants (e.g., for the alkyne proton) and integration ratios validate structural integrity. C-NMR peaks at δ 109.5 ppm (O-C-O) and 169.6 ppm (amide carbonyl) further corroborate the dioxolane and acetamide moieties .

Q. What safety protocols are critical when handling this compound derivatives?

Protective equipment (gloves, goggles, masks) is mandatory to avoid skin contact or inhalation. Waste must be segregated and disposed via certified biohazard services. Reactions involving brominated intermediates (e.g., 1,5-dibromopentane) require fume hoods due to toxicity .

Advanced Research Questions

Q. How do computational studies explain the thermodynamic preference for the 5-membered dioxolane ring over 6-membered isomers?

Density functional theory (DFT) calculations show the 5-membered this compound is 1.7 kcal mol more stable than its 6-membered counterpart due to reduced steric strain (axial methyl group repulsion in the larger ring). This aligns with experimental isomer distributions (~95% 5-membered at 298 K) .

Q. What copolymerization techniques enhance the material properties of polymers derived from this compound?

Radical copolymerization with vinyl monomers (e.g., acrylates) using benzoyl peroxide initiators in toluene at 50°C yields polymers with inherent viscosities of 0.43–0.45 dL/g. Alfrey-Price equations predict conversion rates, while statistical design (e.g., Statgraphics) optimizes comonomer ratios for tailored thermal or mechanical properties .

Q. How are deuterated analogs like (S)-ADB-BINACA-d5 used as internal standards in quantitative mass spectrometry?

Deuterated standards minimize matrix effects in GC/LC-MS by matching ionization efficiency with the target analyte. For precise quantification, a standard curve plotting peak intensity ratios (deuterated/non-deuterated) against known concentrations is required. This method achieves <5% error in synthetic cannabinoid analysis .

Q. What catalytic systems improve enantioselectivity in the synthesis of this compound derivatives?

Chiral catalysts like DBU or triazole derivatives promote stereochemical control during nucleophilic substitutions. For instance, DBU enhances the reaction rate and selectivity in propargyl amine couplings, as evidenced by >99% enantiomeric excess (ee) in H-NMR diastereomeric splitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.